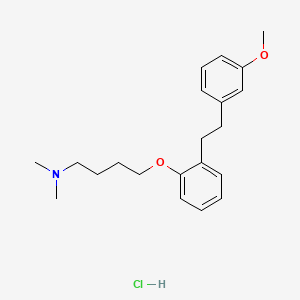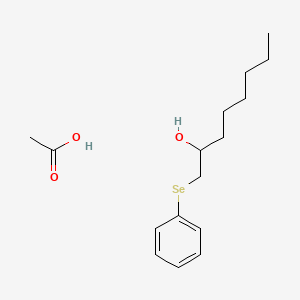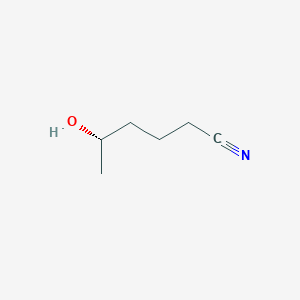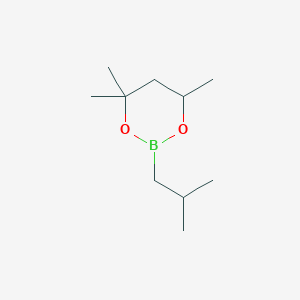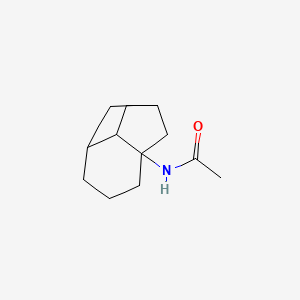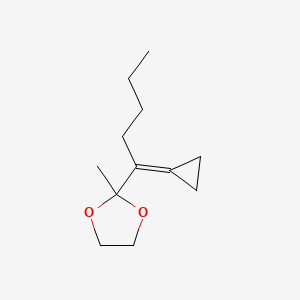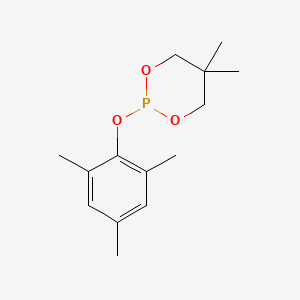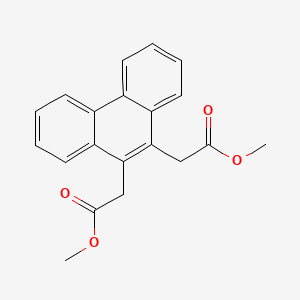
Dimethyl 2,2'-phenanthrene-9,10-diyldiacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate is a chemical compound with the molecular formula C20H18O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-phenanthrene-9,10-diyldiacetate typically involves the esterification of phenanthrene derivatives. One common method is the palladium-catalyzed Heck reaction, which is followed by a reverse Diels-Alder reaction to eliminate formaldehyde . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
Industrial production of dimethyl 2,2’-phenanthrene-9,10-diyldiacetate may involve large-scale esterification processes using phenanthrene and acetic acid derivatives. The use of palladium catalysts and controlled reaction conditions ensures the purity and consistency of the product.
化学反应分析
Types of Reactions
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Phenanthrene-9,10-dione derivatives.
Reduction: Phenanthrene-9,10-diol derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Medicine: Studied for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
作用机制
The mechanism of action of dimethyl 2,2’-phenanthrene-9,10-diyldiacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer properties .
相似化合物的比较
Similar Compounds
Uniqueness
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate is unique due to its specific ester functional groups at the 9 and 10 positions of the phenanthrene ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other phenanthrene derivatives.
属性
CAS 编号 |
65509-51-5 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
methyl 2-[10-(2-methoxy-2-oxoethyl)phenanthren-9-yl]acetate |
InChI |
InChI=1S/C20H18O4/c1-23-19(21)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)12-20(22)24-2/h3-10H,11-12H2,1-2H3 |
InChI 键 |
VIXIRBMGWCLIRQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=C(C2=CC=CC=C2C3=CC=CC=C31)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)

![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)
![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)

